molecular formula C10H16ClN3O B2634494 3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride CAS No. 2138005-84-0

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

Cat. No. B2634494
CAS RN: 2138005-84-0
M. Wt: 229.71
InChI Key: JWOPYCSNMDIOMH-UHFFFAOYSA-N
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Description

The compound is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound. The “3-(Aminomethyl)” part suggests the presence of an aminomethyl group attached to the third carbon of the indolizine ring. The “hydrochloride” indicates that this compound is likely a salt formed by the reaction of the amine group with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would be based on the indolizine core, which is a bicyclic compound composed of a fused pyrrole and pyridine ring. The aminomethyl group would be attached to the 3rd carbon of the indolizine ring .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also be acylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen. They can participate in hydrogen bonding, which can affect their solubility in water and other solvents .

Scientific Research Applications

Future Research Directions

AMPBH’s versatility opens up promising avenues for future research. Scientists continue to explore its applications, aiming to uncover novel uses and optimize its properties.

References:

  • Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. J Mater Chem B, 3, 3840-3847
  • Cheng, DB., et al. (2017). In Situ Monitoring Intracellular Structural Change of Nanovehicles through Photoacoustic Signals Based on Phenylboronate-Linked RGD-Dextran/Purpurin 18 Conjugates. Biomacromolecules, 18, 1249-1258
  • Zhan, W., et al. (2023). Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome beta 5c Chymotryptic Subunit. J Med Chem, 66, 1172-1185

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. The biological activity would depend on various factors such as the specific targets in the body, the compound’s ability to reach these targets, and its interactions at the molecular level .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, amines can be irritants and can have harmful effects if ingested, inhaled, or come into contact with the skin. It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-7-5-8(10(12)14)9-3-1-2-4-13(7)9;/h5H,1-4,6,11H2,(H2,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPYCSNMDIOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2CN)C(=O)N)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

CAS RN

2138005-84-0
Record name 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
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